N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, an oxazolo[4,5-b]pyridine moiety, and a benzodioxine ring system. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxazolo[4,5-b]pyridine Moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom on the phenyl ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The oxazolo[4,5-b]pyridine intermediate is then coupled with a benzodioxine derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
- 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives
Uniqueness
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its benzodioxine ring system, in particular, may offer unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H14ClN3O4 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H14ClN3O4/c22-15-5-4-13(11-14(15)21-25-19-17(29-21)2-1-7-23-19)24-20(26)12-3-6-16-18(10-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,24,26) |
InChI Key |
IAURMDLEPFEPOB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |
Origin of Product |
United States |
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